molecular formula C15H15N3O2S B1454326 4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1204297-16-4

4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine

Cat. No.: B1454326
CAS No.: 1204297-16-4
M. Wt: 301.4 g/mol
InChI Key: GNBKJLXSECIDNK-UHFFFAOYSA-N
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Description

Overview of Benzothiazole Derivatives in Chemical Research

Benzothiazole derivatives have established themselves as a cornerstone in the field of heterocyclic chemistry, representing a bicyclic compound system that consists of a fusion between a benzene nucleus and a five-membered ring containing both nitrogen and sulfur atoms. The fundamental benzothiazole structure serves as a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility in biological activity and therapeutic potential across multiple pharmacological domains.

The significance of benzothiazole derivatives in chemical research stems from their extensive spectrum of biological activities, which encompasses anticancer, antioxidant, anti-inflammatory, antitumor, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic, and antifungal properties. These diverse biological activities have positioned benzothiazole compounds as essential building blocks for drug discovery and development programs worldwide.

Research investigations have revealed that benzothiazole scaffolds demonstrate crucial roles in the inhibition of metalloenzyme carbonic anhydrase, with particular effectiveness against various types of cancer cell lines through multiple mechanisms, some of which remain poorly understood. The inhibition of tumor-associated carbonic anhydrases by benzothiazole derivatives has been extensively investigated, establishing these compounds as promising anticancer leads for developing agents effective against hypoxic tumors.

Contemporary synthesis methodologies for benzothiazole derivatives have evolved significantly, with researchers developing environmentally friendly synthetic routes that address traditional limitations such as low yields, poor selectivity, harsh reaction conditions, and the requirement for toxic reagents or metal catalysts. Modern approaches emphasize green chemistry principles, utilizing condensation reactions of 2-aminobenzenethiol with carbonyl or cyano group-containing substances as the most commonly employed synthetic strategy.

Scientific Significance of 4,7-Dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine

This compound represents a sophisticated molecular architecture that combines the fundamental benzothiazole core with specific functional group modifications that enhance its chemical and biological properties. This compound, bearing the Chemical Abstracts Service registry number 1204297-16-4, exhibits a molecular formula of C15H15N3O2S and a molecular weight of 301.37 grams per mole.

The structural characteristics of this compound include strategically positioned methoxy groups at the 4 and 7 positions of the benzothiazole ring system, coupled with a pyridin-4-ylmethyl substituent attached to the amine nitrogen at position 2. This particular substitution pattern creates a unique molecular environment that influences both the compound's physicochemical properties and its potential for biological activity.

The presence of methoxy substituents at the 4 and 7 positions introduces electron-donating effects that can significantly alter the electronic distribution within the benzothiazole ring system, potentially enhancing lipophilicity and affecting the compound's pharmacokinetic profile. The pyridin-4-ylmethyl group provides additional structural complexity and potential for hydrogen bonding interactions, which may contribute to enhanced binding affinity with biological targets.

Table 1: Physicochemical Properties of this compound

Property Value Source
Chemical Abstracts Service Number 1204297-16-4
Molecular Formula C15H15N3O2S
Molecular Weight 301.37 g/mol
International Union of Pure and Applied Chemistry Name This compound
Physical Form Solid
Purity (Commercial) 95%+

The scientific importance of this compound extends beyond its individual properties to encompass its role as a representative member of a class of compounds that have demonstrated significant potential in various research applications. Studies of related benzothiazole derivatives with pyridine substituents have revealed promising anticancer activities, with some compounds exhibiting potent antitumor potential against multiple cancer cell lines.

Research into substituted pyridine-based benzothiazole derivatives has demonstrated that compounds bearing pyridin-4-ylmethyl substituents can exhibit remarkable anticancer activities with very low inhibitory concentration values. For instance, related compounds have shown activities against various cancer cell lines including colon adenocarcinoma, cervical cancer, lung cancer, and breast cancer cell lines, with some derivatives demonstrating inhibitory concentration values in the nanomolar range.

The compound's structural features suggest potential for multiple modes of biological activity, including interactions with receptor tyrosine kinases, influence on phosphoinositide 3-kinase/protein kinase B/mechanistic target of rapamycin pathways, and antimicrobial properties. The benzothiazole nucleus has been consistently associated with compounds exhibiting specificity toward various antitumor receptors, making this compound a compound of significant research interest.

Objectives and Scope of the Review

The primary objective of this comprehensive review is to provide a detailed scientific analysis of this compound within the broader context of benzothiazole derivative research. This investigation aims to consolidate current knowledge regarding the chemical properties, structural characteristics, and potential applications of this specific compound while examining its relationship to the extensive body of research surrounding benzothiazole derivatives.

The scope of this review encompasses several critical areas of investigation. First, the review examines the fundamental chemical properties of this compound, including its molecular structure, physicochemical characteristics, and synthetic accessibility. Second, the analysis explores the compound's position within the classification system of benzothiazole derivatives, particularly focusing on compounds bearing pyridine substituents and methoxy functional groups.

Third, the review investigates the potential biological significance of this compound based on structure-activity relationship studies of related benzothiazole derivatives. This analysis draws upon extensive research findings from studies of similar compounds to predict and understand the potential biological activities of this compound.

Table 2: Research Focus Areas for Benzothiazole Derivatives with Pyridine Substituents

Research Area Reported Activities Representative Compounds Reference
Anticancer Activity Inhibitory concentration values 1.2-48 nanomolar Bromopyridine acetamide benzothiazole derivatives
Anti-inflammatory Activity Reduction of interleukin-6 and tumor necrosis factor-α 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine
Enzyme Inhibition Carbonic anhydrase inhibition Various benzothiazole scaffolds
Cell Cycle Effects Apoptosis promotion and cell cycle arrest Pyridine-containing benzothiazole compounds

The review scope also encompasses an examination of the synthetic methodologies relevant to the preparation of this compound and related compounds. This includes analysis of traditional synthetic approaches as well as contemporary green chemistry methods that have been developed to improve efficiency and environmental sustainability.

Furthermore, the review addresses the current state of commercial availability and research utilization of this compound, examining its role as a research tool and potential lead compound for further pharmaceutical development. The analysis considers the compound's accessibility through chemical suppliers and its utilization in ongoing research programs.

The temporal scope of this review encompasses recent advances in benzothiazole chemistry, with particular emphasis on developments within the past decade that have enhanced understanding of structure-activity relationships and biological mechanisms. This includes examination of novel synthetic methodologies, advanced characterization techniques, and emerging applications in pharmaceutical research.

Finally, the review establishes connections between this compound and broader trends in medicinal chemistry, including the development of multi-target therapeutic agents and the application of computational methods for drug design and optimization. This comprehensive approach ensures that the compound is examined not only as an individual chemical entity but also as a representative member of an important class of pharmaceutical intermediates and potential therapeutic agents.

Properties

IUPAC Name

4,7-dimethoxy-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-19-11-3-4-12(20-2)14-13(11)18-15(21-14)17-9-10-5-7-16-8-6-10/h3-8H,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBKJLXSECIDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901204404
Record name 4,7-Dimethoxy-N-(4-pyridinylmethyl)-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901204404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204297-16-4
Record name 4,7-Dimethoxy-N-(4-pyridinylmethyl)-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204297-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dimethoxy-N-(4-pyridinylmethyl)-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901204404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

4,7-Dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound binds to specific receptors on the cell surface, modulating their activity and leading to downstream effects on cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis. This inhibition can lead to changes in cellular signaling and metabolic pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.

Biological Activity

4,7-Dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article presents an overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Overview

  • Molecular Formula : C15H15N3O2S
  • Molecular Weight : 301.4 g/mol
  • CAS Number : 1204297-16-4
  • Purity : Typically ≥95%

This compound interacts with various enzymes and proteins, influencing their activity. Notably, it has been shown to inhibit certain kinases, which are crucial for cellular signaling pathways. Such inhibition can affect processes like cell proliferation and apoptosis, making this compound a candidate for cancer therapy.

Table 1: Enzyme Inhibition Activity

Enzyme TargetInhibition TypeReference
KinasesCompetitive/Inhibitory
Monoamine Oxidase BInhibitory
CholinesteraseInhibitory

Cellular Effects

The compound has demonstrated multifaceted effects on cellular functions:

  • Cell Signaling : Modulates pathways involved in cell growth and differentiation.
  • Gene Expression : Influences transcription factors that regulate genes associated with survival and apoptosis.
  • Metabolism : Alters metabolic pathways, potentially leading to changes in energy production and utilization.

At the molecular level, this compound binds to specific biomolecules such as enzymes and receptors. This binding can occur at active sites or allosteric sites, leading to altered enzyme activity and downstream effects on cellular processes.

Mechanistic Insights

  • Binding Affinity : The compound shows high binding affinity for MAO-B and BuChE, indicating potential use in treating neurodegenerative diseases like Alzheimer’s.
  • Blood-Brain Barrier Penetration : Studies suggest that this compound has good penetration capabilities across the blood-brain barrier (BBB), enhancing its therapeutic potential in central nervous system disorders .

Therapeutic Applications

Given its biological activity, this compound is being explored for various therapeutic applications:

  • Neurodegenerative Diseases : Its inhibitory action on MAO-B suggests potential use as an antidepressant or neuroprotective agent.
  • Cancer Therapy : The ability to inhibit kinases may position it as a candidate for targeted cancer therapies.
  • Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against various pathogens .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Antidepressant Activity : In forced swim tests (FST), compounds similar to this compound showed reduced immobility times, indicating potential antidepressant effects .
  • Cytotoxicity Assessment : MTT assays demonstrated that the compound maintains cell viability above 90% at effective concentrations, indicating a favorable cytotoxic profile against L929 cells .
  • Molecular Docking Studies : These studies revealed that the compound binds effectively to target enzymes, supporting its role as a potent inhibitor in biochemical pathways related to neurodegeneration .

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of this compound is its role as an enzyme inhibitor. It has been shown to inhibit specific kinases, which are crucial in various signaling pathways within cells. By inhibiting these enzymes, researchers can study the effects on cellular processes such as proliferation, differentiation, and apoptosis.

Cellular Signaling Pathways

The compound influences multiple cellular signaling pathways. For instance, it can modulate pathways involved in cell growth and survival by activating or inhibiting key signaling molecules. This property makes it useful for exploring mechanisms related to cancer biology and other diseases where cell signaling is disrupted.

Molecular Mechanisms of Action

At the molecular level, 4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine interacts with specific biomolecules. It can bind to active sites or allosteric sites on enzymes and receptors, altering their activity. This characteristic is particularly important for drug development, as understanding these interactions can lead to the design of more effective therapeutic agents .

Drug Development

The compound's ability to interact with biological targets positions it as a candidate for drug development. Its structural features allow for modifications that could enhance efficacy and selectivity against specific targets in disease models. Researchers are investigating its potential as a lead compound in developing new therapies for various conditions, including cancer and neurodegenerative diseases .

Case Study 1: Kinase Inhibition

In a study examining the effects of this compound on kinase activity, researchers found that the compound effectively inhibited the activity of several kinases involved in cancer progression. The inhibition was dose-dependent, indicating its potential utility in therapeutic strategies aimed at targeting kinase-driven cancers.

Case Study 2: Modulation of Apoptotic Pathways

Another investigation focused on the compound's role in apoptosis modulation. The results demonstrated that treatment with this compound led to increased apoptosis in cancer cell lines through activation of pro-apoptotic factors while inhibiting anti-apoptotic proteins. This dual action suggests its potential as an adjunct therapy in cancer treatment protocols.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

(a) 7-Chloro-4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine
  • Structural Difference : Replaces the 7-methoxy group with a chloro substituent.
  • This could influence antimicrobial or cytotoxic activity .
(b) 4,7-Dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
  • Structural Difference: Substitutes the pyridin-4-ylmethyl group with a morpholinopropyl chain.
  • However, the bulky alkyl chain may reduce membrane permeability compared to the compact pyridinylmethyl group .
(c) N-Benzyl-N-(ferrocenylmethyl)benzo[d]thiazol-2-amine
  • Structural Difference : Incorporates a ferrocenylmethyl group instead of pyridin-4-ylmethyl.
  • Impact : The ferrocene moiety introduces redox activity and bulkiness, which could enhance anticancer activity via DNA intercalation or generate reactive oxygen species. However, this may also increase toxicity .
(a) Antimicrobial Activity
  • Hydrazone Derivatives: Benzo[d]thiazole-hydrazones (e.g., compound 154a/b) exhibit zones of inhibition against P. aeruginosa (22 mm) and A.
  • Target Compound : The pyridin-4-ylmethyl group may enhance π-π stacking with microbial enzyme active sites, while methoxy groups could improve lipid solubility, favoring membrane penetration.
(b) Antioxidant Activity
  • Pyrimidine Derivatives: 4-((Benzo[d]thiazol-2-ylimino)methyl)phenol derivatives show radical scavenging activity due to phenolic –OH groups. The target compound lacks this feature but may rely on methoxy groups for electron donation to neutralize radicals .

Physicochemical Properties

Compound Molecular Formula Key Substituents Solubility Profile
Target Compound C₁₅H₁₆N₃O₂S* 4,7-Dimethoxy, pyridinylmethyl Moderate in DCM/MeOH
7-Chloro-4-methoxy analogue C₁₄H₁₁ClN₃OS 7-Chloro, pyridinylmethyl Lower polarity due to Cl
4,7-Dimethoxy-N-(morpholinopropyl) C₁₆H₂₃N₃O₃S Morpholinopropyl Higher solubility in aqueous buffers

*Calculated based on analogous structures.

Preparation Methods

General Synthetic Strategy for Benzothiazole Derivatives

Benzothiazole derivatives like 4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine are often synthesized through:

  • Formation of the benzothiazole core via cyclization reactions involving anilines and thiocyanates or related sulfur sources.
  • Introduction of substituents such as methoxy groups on the benzothiazole ring through methylation or use of substituted starting materials.
  • Attachment of the N-substituted amine side chain (e.g., pyridin-4-ylmethyl) via nucleophilic substitution or reductive amination.

Preparation of 2-Aminobenzothiazole Intermediates

A key intermediate in the synthesis is often 2-aminobenzothiazole derivatives, which can be prepared by:

  • Reacting aniline derivatives with ammonium thiocyanate and bromine in acetic acid to yield 2-amino-6-thiocyanatobenzothiazole intermediates.
  • Subsequent functionalization of the thiocyanato group to introduce other substituents or to facilitate ring closure.

For example, the reaction of aniline with ammonium thiocyanate and bromine produces 2-amino-6-thiocyanatobenzothiazole, which can then be further reacted with chloroacetyl chloride to form 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide, a versatile intermediate for further substitution.

Introduction of Methoxy Groups

Methoxy substitutions at the 4 and 7 positions of the benzothiazole ring can be introduced by:

  • Starting from hydroxy-substituted benzothiazoles followed by methylation using methyl iodide in the presence of a base such as potassium carbonate in solvents like N,N-dimethylformamide.
  • Alternatively, using appropriately substituted starting materials such as 4,7-dihydroxybenzothiazole derivatives, which are methylated to yield the dimethoxy-substituted benzothiazole.

This step ensures the introduction of electron-donating methoxy groups that can influence the biological activity and solubility of the final compound.

Attachment of the Pyridin-4-ylmethyl Group

The N-(pyridin-4-ylmethyl) substituent is typically introduced via:

  • Nucleophilic substitution reactions where the 2-amino group of the benzothiazole reacts with pyridin-4-ylmethyl halides (e.g., pyridin-4-ylmethyl chloride or bromide).
  • Alternatively, reductive amination can be employed by reacting 2-aminobenzothiazole derivatives with 4-pyridinecarboxaldehyde followed by reduction using a suitable reducing agent such as sodium borohydride or sodium cyanoborohydride.

This step is crucial for attaching the pyridine moiety, which can enhance binding affinity and biological properties.

Microwave-Assisted Synthesis

Recent advances have demonstrated the efficiency of microwave-assisted organic synthesis (MAOS) in preparing benzothiazole derivatives:

  • Microwave irradiation significantly reduces reaction times and improves yields compared to conventional heating.
  • For example, the synthesis of bis(N-substituted thiazol-2-amine) derivatives from bromo-substituted precursors and thioureas in ethanol under microwave irradiation yielded products in high purity and yield within minutes, whereas conventional methods required hours.

Though this example involves bis-substituted thiazol-2-amines, the methodology can be adapted for benzothiazole derivatives including this compound.

Example Preparation Procedure (Adapted)

Step Reagents & Conditions Outcome Yield (%) Notes
1. Methylation of hydroxybenzothiazole 4,7-dihydroxybenzothiazole, methyl iodide, K2CO3, DMF, 0°C to RT, 16 h 4,7-dimethoxybenzothiazole ~85-90 Ensures methoxy substitution
2. Formation of 2-aminobenzothiazole intermediate Aniline derivative, ammonium thiocyanate, bromine, acetic acid, RT 2-amino-6-thiocyanatobenzothiazole 70-80 Prepares amino-thiazole core
3. Functionalization with pyridin-4-ylmethyl group 2-aminobenzothiazole, pyridin-4-ylmethyl chloride, base (e.g., triethylamine), solvent (ethanol or DMF), reflux or microwave irradiation This compound 80-92 Microwave reduces reaction time

Analytical and Characterization Data

Summary Table of Preparation Methods

Preparation Aspect Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours (5-8 h) Minutes (8-20 min)
Solvent Ethanol preferred Ethanol preferred
Yield 80-85% 90-92%
Purity High Higher due to controlled heating
Scalability Good Good, but requires microwave equipment
Advantages Well-established, reproducible Faster, energy-efficient, higher yields

Q & A

Basic: What are effective synthetic routes for 4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine?

Answer:
A viable approach involves reductive amination between 4,7-dimethoxybenzo[d]thiazol-2-amine and pyridine-4-carbaldehyde. This method, adapted from similar benzothiazole derivatives (e.g., 6-methoxy analogues), uses dry toluene and sodium borohydride (NaBH₄) in ethanol for reduction . Alternatively, cyclization of thiourea intermediates—prepared from substituted anilines, sodium thiocyanate, and bromine—can yield the benzothiazole core. Subsequent coupling with pyridin-4-ylmethylamine via nucleophilic substitution or amidation may be employed .

Basic: What analytical methods are recommended for characterizing this compound?

Answer:
Key characterization techniques include:

  • 1H/13C NMR : To confirm substituent positions and integration ratios (e.g., methoxy groups at C4/C7 and pyridylmethyl linkage) .
  • HPLC : Assess purity (>98% is typical for research-grade compounds) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z ≈ 343.4 for C₁₆H₁₆N₃O₂S).
  • Melting Point Analysis : Compare with literature values to identify impurities .

Advanced: How can computational methods like DFT elucidate the electronic structure and reactivity of this compound?

Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model:

  • Electron Distribution : Localize electron-rich regions (e.g., pyridyl nitrogen, thiazole sulfur) for nucleophilic/electrophilic reactivity .
  • Tautomerism : Investigate proton transfer between thiazole and pyridine moieties, which may influence binding in biological systems .
  • Reaction Pathways : Simulate intermediates in synthesis (e.g., reductive amination transition states) .

Advanced: How do structural modifications (e.g., substituent changes) impact biological activity?

Answer:

  • Methoxy Groups : The 4,7-dimethoxy configuration enhances lipophilicity and membrane permeability, critical for CNS-targeting agents .
  • Pyridylmethyl Linker : Introduces hydrogen-bonding potential with targets like kinases or proteases .
  • Derivatization : Fluorination or bromination at the benzothiazole ring (C6) can improve binding affinity and metabolic stability .

Advanced: What role does tautomerism play in the compound’s physicochemical properties?

Answer:
Quantum chemical analyses reveal that tautomeric equilibria between thiazole and pyridine rings influence:

  • Acid-Base Behavior : Pyridyl nitrogen may act as a proton acceptor, stabilizing divalent N(I) states in acidic environments .
  • Solubility : Tautomers with protonated pyridine exhibit higher aqueous solubility, impacting formulation strategies .

Basic: What are common impurities or byproducts encountered during synthesis?

Answer:

  • Unreacted Intermediates : Residual 4,7-dimethoxybenzo[d]thiazol-2-amine due to incomplete coupling .
  • Oxidation Byproducts : Sulfoxide derivatives from thiazole sulfur oxidation under harsh conditions .
  • Hydrazine Adducts : If hydrazine is used in derivatization, hydrazones may form as side products .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design for specific targets?

Answer:

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) at C6 enhance enzymatic inhibition (e.g., ABAD/17β-HSD10 modulators for Alzheimer’s research) .
  • Scaffold Hybridization : Combining benzothiazole with fluorinated tricyclic systems (e.g., thiazolo[3,2-a]pyrimidinones) broadens target selectivity .

Advanced: How do solvent and reaction conditions influence the compound’s solubility and stability?

Answer:

  • Polar Solvents (e.g., DMSO) : Enhance solubility but may accelerate degradation via hydrolysis of the thiazole ring .
  • Aprotic Solvents (e.g., Toluene) : Favor reductive amination by stabilizing intermediates without side reactions .
  • pH Control : Neutral to slightly acidic conditions (pH 5–7) prevent deprotonation of the pyridyl group, maintaining stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine

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